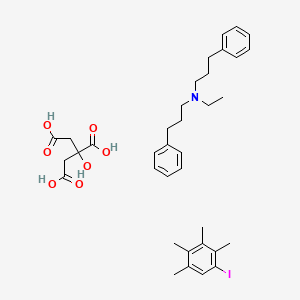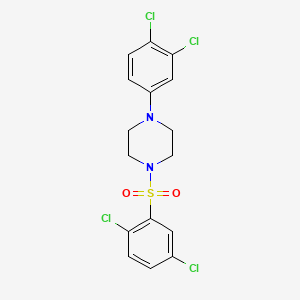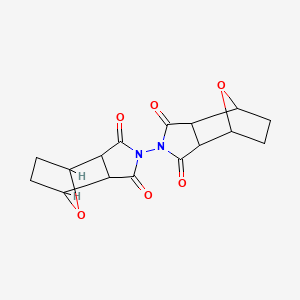
1-Hexylpyridin-1-ium;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexylpyridin-1-ium;hydrochloride is a quaternary ammonium salt with the chemical formula C11H18ClN. This compound is part of the pyridinium salts family, which are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of a hexyl group attached to the nitrogen atom in the pyridine ring makes this compound unique and contributes to its specific properties and applications.
Preparation Methods
The synthesis of 1-Hexylpyridin-1-ium;hydrochloride can be achieved through several methods. One common approach involves the reaction of pyridine with 1-chlorohexane in the presence of a suitable solvent. The reaction typically takes place under reflux conditions, with the mixture being heated to around 106°C for 22 hours . The product is then purified through washing with diethyl ether and hexane, followed by drying under a nitrogen stream .
Another efficient method involves microwave-assisted synthesis, which offers shorter reaction times and higher yields. This method eliminates the need for solvents or inert atmospheres, making it an eco-friendly and energy-efficient approach .
Chemical Reactions Analysis
1-Hexylpyridin-1-ium;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Oxidation and Reduction: The pyridinium ring can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Complex Formation: The compound can form complexes with various metal ions, which can be useful in catalysis and material science.
Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Hexylpyridin-1-ium;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other pyridinium salts and ionic liquids.
Medicine: Research is ongoing to explore its potential as an anti-cancer and anti-malarial agent.
Mechanism of Action
The mechanism of action of 1-Hexylpyridin-1-ium;hydrochloride involves its interaction with molecular targets and pathways. The compound can interact with metal ions to form complexes, which can influence various chemical and biological processes. For example, its interaction with ruthenium trichloride has been studied using NMR-based titrations and molecular dynamics modeling . These interactions can affect the conformation and reactivity of the compound, leading to its diverse applications.
Comparison with Similar Compounds
1-Hexylpyridin-1-ium;hydrochloride can be compared with other pyridinium salts, such as 1-ethylpyridin-1-ium bromide and 1-butylpyridin-1-ium bromide . These compounds share similar structures but differ in the length of the alkyl chain attached to the nitrogen atom. The length of the alkyl chain can influence the compound’s solubility, reactivity, and applications. For example, 1-ethylpyridin-1-ium bromide is favored for applications in hydrogen bromine redox flow batteries due to its favorable conductivity and viscosity properties .
Properties
Molecular Formula |
C11H19ClN+ |
|---|---|
Molecular Weight |
200.73 g/mol |
IUPAC Name |
1-hexylpyridin-1-ium;hydrochloride |
InChI |
InChI=1S/C11H18N.ClH/c1-2-3-4-6-9-12-10-7-5-8-11-12;/h5,7-8,10-11H,2-4,6,9H2,1H3;1H/q+1; |
InChI Key |
JEOSMYVMLZTQOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[N+]1=CC=CC=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




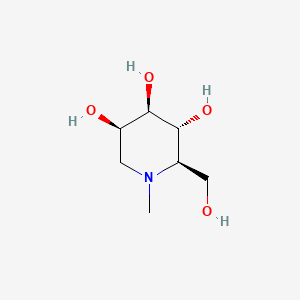
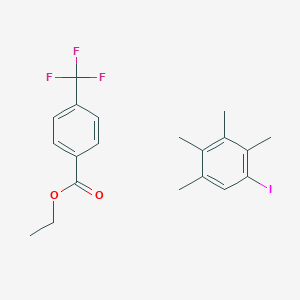
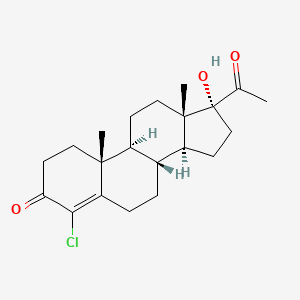
![[(1S,2R,4S,5S)-9-(cyclopropylmethyl)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B12807385.png)
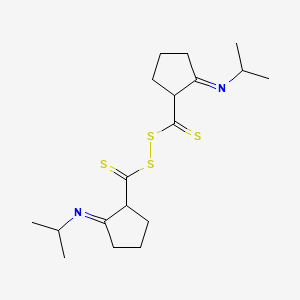

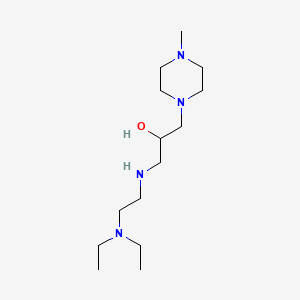
![3-Thiophen-2-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B12807400.png)
